4-(Methylamino)piperidin-2-one
Description
4-(Methylamino)piperidin-2-one is a piperidinone derivative characterized by a six-membered piperidine ring containing a ketone group at position 2 and a methylamino substituent at position 2. This structural motif confers unique physicochemical and biological properties, making it valuable in medicinal chemistry and organic synthesis. The compound’s reactivity as a bis-Michael acceptor (due to the electron-deficient carbonyl group) enables its participation in nucleophilic addition reactions, particularly in sulfone derivative synthesis . Its protonation behavior at acidic pH (e.g., pH 2.0) further modulates reactivity, favoring ortho-substitution in synthetic pathways .
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-(methylamino)piperidin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-7-5-2-3-8-6(9)4-5/h5,7H,2-4H2,1H3,(H,8,9) |
InChI Key |
RSNDMXQAKFQSJE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCNC(=O)C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Role in Epigenetic Modulation :
- In dual epigenetic inhibitors targeting G9a and DNMT1, R1-13 (a this compound derivative) significantly enhanced dual activity compared to other substituents like N,1-dimethylpiperidin-4-amine (R1-2) .
- Selectivity Drivers :
Table 2: Substituent Effects on Epigenetic Activity
| Substituent | Target Enzyme | Activity Enhancement | Source |
|---|---|---|---|
| R1-13 (methylamino) | G9a/DNMT1 | Dual Activity ↑ | |
| R3-11 (methoxypropyl) | G9a | Selectivity ↑ |
N-Nitroso Piperidin-4-ones
Pharmacological Relevance :
- N-Nitroso derivatives of piperidin-4-ones exhibit diverse biological activities, including antimicrobial and anticancer effects .
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